molecular formula C24H21N3O4 B3965510 2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

Cat. No. B3965510
M. Wt: 415.4 g/mol
InChI Key: RLWKQEMNTBXNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol, also known as ENIPORIDE, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol involves its binding to the active site of PGHS-1, which prevents the enzyme from converting arachidonic acid to prostaglandins. This inhibition of prostaglandin production has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. This compound has also been shown to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol in lab experiments is its high potency as a selective inhibitor of PGHS-1. This allows for more precise and targeted inhibition of prostaglandin production. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol. One direction is the development of more efficient synthesis methods for the compound, which could make it more widely available for research purposes. Another direction is the exploration of the compound's potential as a treatment for various diseases, such as Alzheimer's disease and cancer. Additionally, further research could be done to explore the compound's potential as a selective inhibitor of other enzymes involved in disease processes.

Scientific Research Applications

2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol has been studied for its potential use in a variety of scientific research applications. One such application is its use as a selective inhibitor of the enzyme prostaglandin H2 synthase-1 (PGHS-1), which is involved in the production of prostaglandins. This compound has been shown to be a more potent inhibitor of PGHS-1 than other compounds, such as indomethacin and mefenamic acid.

properties

IUPAC Name

2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-3-31-21-13-17(10-12-20(21)28)24-25-22(16-7-5-4-6-8-16)23(26-24)19-14-18(27(29)30)11-9-15(19)2/h4-14,28H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWKQEMNTBXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
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2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
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2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 4
2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 5
2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol
Reactant of Route 6
2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol

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